Carglumic acid

Vue d'ensemble

Description

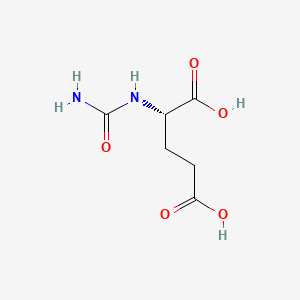

L’acide carglumique, également connu sous le nom d’acide (2S)-2-(carbamoylamino)pentanedioïque, est un analogue structurel synthétique du N-acétylglutamate. Il est principalement utilisé pour le traitement de l’hyperammoniémie, une affection caractérisée par des taux élevés d’ammoniac dans le sang. Ce composé est particulièrement efficace chez les patients atteints de déficit en N-acétylglutamate synthase, une maladie génétique rare qui altère le cycle de l’urée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide carglumique peut être synthétisé par une série de réactions chimiques impliquant le matériau de départ, l’acide L-glutamique. La voie de synthèse implique généralement la carbamoylation de l’acide L-glutamique en utilisant des réactifs tels que le chlorure de carbamoyle dans des conditions contrôlées. La réaction est réalisée en milieu aqueux et le produit est purifié par cristallisation .

Méthodes de production industrielle

Dans les milieux industriels, l’acide carglumique est produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir que le produit final répond aux normes pharmaceutiques. La méthode de production industrielle met l’accent sur le rendement élevé, la pureté et la rentabilité .

Analyse Des Réactions Chimiques

Chemical Profile of Carglumic Acid

Structure : (2S)-2-(carbamoylamino)pentanedioic acid (C₆H₁₀N₂O₅; molecular weight 190.16) .

Properties :

-

Sparingly soluble in boiling water, slightly soluble in cold water .

-

Resistant to hydrolysis by amino-acetylase and cytosolic aminocyclase .

Stability and Degradation Reactions

Forced degradation studies under stress conditions revealed the following:

| Condition | Degradation (%) | Mass Balance (%) | Purity (%) |

|---|---|---|---|

| Untreated solution | – | – | 99.50 |

| Acid (0.1 N HCl, 2 h) | 11.6 | 98.1 | 99.08 |

| Alkali (0.1 N NaOH, 2 h) | 5.2 | 98.9 | 98.51 |

| Oxidative (3% H₂O₂, 1 h) | 8.6 | 99.5 | 99.41 |

| Thermal (90°C, 21 days) | 7.6 | 98.3 | 99.35 |

| Photolytic (1200 lx) | 1.2 | 99.9 | 99.47 |

Key findings:

-

Degradation products included pyroglutamic acid and dicarbamoyl-L-glutamic acid under oxidative stress .

-

Mass balance exceeded 98% across conditions, indicating minimal unknown byproducts .

Metabolic Pathways and Excretion

In vitro studies :

Excretion profile (14C-labeled studies) :

| Matrix | Excretion (%) | Parent Compound (%) |

|---|---|---|

| Urine | 8–16 | ~8 |

| Feces | 60–72 | ~60 |

| Expired CO₂ | <1 | – |

Notes:

Activation of CPS1

This compound binds carbamoyl phosphate synthetase 1 (CPS1) as a weaker agonist than NAG (Km = 0.3 mM vs. 0.02 mM for NAG) . Its mitochondrial permeability and resistance to degradation enable sustained urea cycle activation .

Hypothetical Metabolic Pathways

Early studies investigated potential reactions:

-

Urea cycle interaction :

-

Cyclization :

Synthetic and Analytical Considerations

Applications De Recherche Scientifique

Carglumic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: this compound is employed in studies related to the urea cycle and metabolic disorders.

Medicine: It is used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency. .

Industry: This compound is used in the production of pharmaceuticals and as a biochemical research tool

Mécanisme D'action

L’acide carglumique agit comme un activateur de la carbamoyl phosphate synthétase 1 (CPS1), la première enzyme du cycle de l’urée. En imitant l’activateur naturel N-acétylglutamate, l’acide carglumique améliore la conversion de l’ammoniac en urée, réduisant ainsi les niveaux d’ammoniac dans le sang. Ce mécanisme est crucial pour les patients atteints de déficit en N-acétylglutamate synthase, car il compense le manque de N-acétylglutamate endogène .

Comparaison Avec Des Composés Similaires

Composés similaires

N-acétylglutamate : L’activateur naturel de la CPS1, structurellement similaire à l’acide carglumique.

Carbamoylglutamate : Un autre analogue du N-acétylglutamate ayant des propriétés biochimiques similaires.

Unicité de l’acide carglumique

L’acide carglumique est unique en raison de son origine synthétique et de son application spécifique dans le traitement de l’hyperammoniémie associée au déficit en N-acétylglutamate synthase. Contrairement à son homologue naturel, l’acide carglumique est plus stable et peut être administré par voie orale, ce qui en fait une option thérapeutique pratique .

Activité Biologique

Carglumic acid, also known as N-carbamoyl-L-glutamic acid, is a synthetic analogue of N-acetylglutamate (NAG) primarily used in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. It plays a critical role in enhancing the activity of carbamoyl phosphate synthetase I (CPS I), the first enzyme in the urea cycle, thereby facilitating ammonia detoxification.

This compound functions by activating CPS I, which is essential for converting ammonia into urea. While it is a weaker activator of CPS I than NAG in vitro, it demonstrates superior efficacy in vivo due to its higher mitochondrial permeability and resistance to hydrolysis. This leads to more effective ammonia detoxification under physiological conditions .

Efficacy in Hyperammonemia Treatment

Clinical Findings:

- A study involving patients with methylmalonic acidemia (MMA) and propionic acidemia (PA) showed that treatment with this compound significantly reduced peak plasma ammonia levels from a median of 250 µmol/L to 103 µmol/L after treatment. The annualized rate of acute metabolic decompensations decreased by a median of 41% .

- In a retrospective study, patients treated with this compound experienced fewer emergency room visits due to hyperammonemia compared to those receiving standard therapy alone. Specifically, the mean number of ER admissions was 6.31 for the this compound group versus 12.76 for the control group, indicating a significant reduction in hospitalizations .

Long-term Treatment Outcomes

This compound has shown promise in long-term management:

- In a cohort study, patients treated for over one year demonstrated stabilization of ammonia levels and prevention of metabolic decompensation during acute illness episodes .

- A separate clinical trial indicated that prolonged use of this compound improved growth and psychomotor development in children with NAGS deficiency when initiated early .

Safety Profile

The safety profile of this compound appears favorable, with no serious adverse effects reported in long-term studies. It has been well tolerated among patients undergoing treatment for hyperammonemia related to urea cycle disorders .

Anticancer Activity

Recent research has uncovered potential anticancer properties of this compound:

- A study demonstrated that this compound induced apoptosis in various cancer cell lines, including pancreatic and breast cancer cells, exhibiting less toxicity compared to conventional chemotherapeutics like gemcitabine and paclitaxel. The compound increased caspase-3 activity in treated cells, indicating its role in promoting programmed cell death .

Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Retrospective | MMA and PA patients | 14-77 months | Reduced peak ammonia levels; decreased ER admissions |

| Randomized Trial | Children with PA and MMA | 2 years | Fewer ER visits; improved ammonia control |

| Observational | Patients with NAGS deficiency | Long-term | Normal growth and development when treated early |

| Cancer Study | Various cancer cell lines | In vitro | Induced apoptosis; less toxicity than standard drugs |

Case Studies

- Case Study on Long-term Efficacy : A 15-year-old male with PA showed significant reductions in plasma ammonia levels from 140.3 µmol/L before treatment to 75.7 µmol/L during six years of this compound therapy .

- Anticancer Application : In mouse models, this compound demonstrated potent antitumor activity against pancreatic and breast cancer, suggesting its potential as an alternative cancer treatment .

Propriétés

IUPAC Name |

(2S)-2-(carbamoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQLHJZYVOQKHU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046706 | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1188-38-1 | |

| Record name | Carbamylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carglumic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carglumic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.